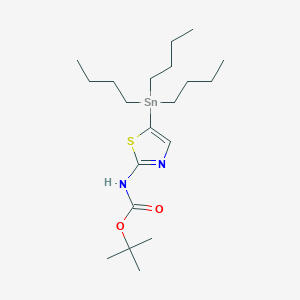

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate

Description

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate (CAS: 243972-26-1) is a pharmaceutical intermediate featuring a thiazole ring substituted at position 5 with a tributylstannyl group and at position 2 with a tert-butyl carbamate . Its molecular formula is C17H32N2O2SSn, and it is primarily utilized in cross-coupling reactions, such as Stille couplings, to construct carbon-carbon bonds in drug discovery . The tributylstannyl group confers high reactivity in palladium-catalyzed reactions, making it valuable for synthesizing complex molecules. However, its sensitivity to air and moisture necessitates careful handling .

Properties

IUPAC Name |

tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h4H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQYLGCBVADFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N2O2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376857 | |

| Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243972-26-1 | |

| Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithium Diisopropylamide (LDA)-Mediated Method

Reaction Conditions and Procedure

In a representative procedure, tert-butyl thiazol-2-ylcarbamate (1.0 g, 5.0 mmol) is dissolved in tetrahydrofuran (THF) and cooled to −78°C under inert atmosphere. Freshly prepared LDA (2.1 equiv) is added, and the mixture is stirred for 1 h to generate the lithiated intermediate. Tributyltin chloride (1.62 g, 5.0 mmol) is then introduced dropwise, and the reaction proceeds for 24 h at −78°C. Workup involves quenching with saturated aqueous NH₄Cl, extraction with ethyl acetate (3 × 100 mL), drying over Na₂SO₄, and concentration to yield the product as a brown solid (2.25 g, 92%).

Key Advantages

- High Yield : This method achieves a 92% yield, attributed to LDA’s strong base strength, ensuring complete deprotonation of the thiazole’s 5-position.

- Single-Step Purification : The product crystallizes directly, minimizing the need for chromatography.

Mechanistic Insights

LDA selectively deprotonates the thiazole at the 5-position due to its kinetic basicity and low temperature (−78°C), preventing side reactions. The resulting aryl lithium species reacts with tributyltin chloride via a nucleophilic substitution mechanism, forming the stannylated product.

n-Butyllithium (n-BuLi)-Mediated Method

Reaction Conditions and Procedure

A scaled-up synthesis employs tert-butyl thiazol-2-ylcarbamate (2.9 g, 14 mmol) in THF (200 mL) cooled to −78°C. n-BuLi (2.5 M in hexanes, 12 mL, 30 mmol) is added dropwise, forming a suspension stirred for 30 min. Tributyltin chloride (4.3 mL, 16 mmol) is introduced, and the mixture is warmed to room temperature over 2.5 h. After aqueous NH₄Cl quenching, extraction with ether (3 × 75 mL), and chromatography (10–20% EtOAc/hexane), the product is isolated as a viscous oil mixed with solid (4.6 g, 65%).

Key Considerations

- Lower Yield : The 65% yield reflects competing side reactions, possibly due to n-BuLi’s reduced selectivity at higher temperatures during warming.

- Chromatography Requirement : The product’s oily consistency necessitates silica gel chromatography, complicating large-scale production.

Comparative Analysis

Optimization and Industrial Scalability

Solvent and Temperature Effects

Both methods utilize THF as the solvent, ideal for stabilizing lithiated intermediates. Maintaining −78°C is critical in the LDA method to prevent thiazole ring decomposition, whereas the n-BuLi method tolerates gradual warming, albeit at the cost of yield.

Alternative Pathways and Limitations

Challenges in Industrial Adaptation

- LDA Cost : LDA’s expense and sensitivity to moisture limit its use in large-scale synthesis.

- n-BuLi Practicality : Despite lower yields, n-BuLi’s affordability and simpler handling make it preferable for pilot-scale reactions.

Chemical Reactions Analysis

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states of the tin atom.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate has been investigated for its potential as a therapeutic agent. The thiazole moiety is often associated with various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research has shown that thiazole derivatives can inhibit the growth of cancer cells by disrupting cellular processes. For instance, studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of this compound typically involves:

- The reaction of tert-butyl thiazol-2-ylcarbamate with tributyltin chloride under controlled conditions.

- Utilization of n-butyllithium as a strong base to facilitate the reaction at low temperatures .

Materials Science

The incorporation of stannyl groups in polymers can enhance their mechanical properties and thermal stability. This compound can be used to modify polymer matrices, leading to materials with improved performance characteristics.

Application Example: Polymer Modification

In studies focusing on polymer composites, the addition of this compound has been shown to improve the tensile strength and thermal resistance of the resulting materials, making them suitable for applications in electronics and packaging .

Comparative Analysis of Thiazole Derivatives

To better understand the impact of different substituents on thiazole derivatives, a comparative analysis was performed:

| Compound Name | Biological Activity | Synthesis Method |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Reaction with tributyltin chloride |

| Tert-butyl (5-bromothiazol-2-yl)carbamate | Moderate Antimicrobial | Halogenation followed by carbamation |

| Tert-butyl (5-fluorothiazol-2-yl)carbamate | High Antimicrobial | Fluorination followed by carbamation |

Mechanism of Action

The mechanism of action of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate involves its interaction with molecular targets through its thiazole ring and tributylstannyl group. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its use, such as in organic synthesis or biological applications .

Comparison with Similar Compounds

Structural Variations and Reactivity

The following table summarizes key structural and functional differences between tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate and analogous thiazole carbamates:

Key Observations:

Stannyl vs. Halogenated Derivatives :

- The tributylstannyl group enables Stille couplings , whereas bromo or iodo analogs (e.g., 405939-39-1) are used in Suzuki couplings . Stannanes offer faster reaction kinetics but require stringent handling due to toxicity and sensitivity .

- Brominated derivatives (e.g., 405939-39-1) are more stable and widely adopted in industrial settings .

Functional Group Diversity :

- The nitro group (1196153-47-5) serves as a precursor for amine synthesis via reduction, enabling further derivatization .

- The chlorocarbonyl substituent (302964-20-1) facilitates nucleophilic substitutions, such as amidation or esterification .

Boronate Esters :

- Boron-containing analogs (1228356-82-8) are increasingly favored over stannanes due to lower toxicity and compatibility with aqueous conditions in Suzuki couplings .

Stability and Handling

Biological Activity

Tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C₂₀H₃₈N₂O₂SSn

- Molecular Weight : 489.30 g/mol

- CAS Number : 243972-26-1

The compound features a thiazole ring substituted with a tributylstannyl group, which is significant for its biological activity. The presence of the stannyl group is known to enhance lipophilicity and potentially increase cellular uptake.

The biological activity of this compound primarily revolves around its interaction with cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 is involved in transcriptional regulation and has been identified as a target for anti-cancer therapies due to its role in promoting cell proliferation.

Key Findings:

- CDK Inhibition : The compound has shown potent inhibition of CDK9, which is critical for transcription elongation. This inhibition leads to reduced expression of genes that promote cell cycle progression, thereby exerting anti-proliferative effects on cancer cells .

- Selectivity : Research indicates that modifications to the compound can enhance selectivity for CDK9 over other kinases, such as CDK2. For instance, specific structural modifications have resulted in compounds with over 120-fold selectivity for CDK9 .

Biological Activity Data

The following table summarizes the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.05 | CDK9 inhibition leading to apoptosis |

| HeLa (Cervical Cancer) | 5.00 | Disruption of transcription elongation |

| A549 (Lung Cancer) | 4.50 | Induction of cell cycle arrest |

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, correlating with decreased levels of phosphorylated RNA polymerase II, indicating effective CDK9 inhibition .

- Combination Therapy : Another study explored the use of this compound in combination with other chemotherapeutics, revealing synergistic effects that enhanced overall anti-cancer activity. The combination led to improved survival rates in animal models bearing tumors derived from HeLa cells .

- In Vivo Efficacy : In vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor volume compared to control groups, supporting its potential as a therapeutic agent against solid tumors .

Safety and Toxicity

Despite its promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound exhibits anti-cancer properties, it also presents certain hazards associated with the stannyl group, necessitating careful evaluation of dosage and administration routes .

Q & A

Q. Characterization :

- NMR spectroscopy : H and C NMR confirm regioselectivity and Boc group integrity. For instance, H NMR peaks for tert-butyl protons appear as singlets at ~1.4 ppm, while thiazole protons resonate between 6.5–8.5 ppm .

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks matching calculated values (e.g., [M+H] or [M+Na]) .

How is the tributylstannyl moiety utilized in cross-coupling reactions, and what catalysts are effective?

Basic

The tributylstannyl group enables Stille coupling , a palladium-catalyzed cross-coupling reaction. Key considerations:

- Catalysts : Pd(PPh) or Pd(dba) with ligands like BINAP are effective for coupling with aryl/heteroaryl halides .

- Conditions : Reactions proceed in solvents like DME/HO or toluene at 80–100°C. For example, coupling with boronic acids (Suzuki) or iodides (Stille) generates biaryl or heteroaryl derivatives .

How can researchers address discrepancies in NMR spectral data when synthesizing tert-butyl carbamate derivatives?

Advanced

Common discrepancies include unexpected splitting or missing peaks:

- Impurity analysis : Use column chromatography (DCM/MeOH gradients) to remove byproducts. Check for residual solvents (e.g., THF) via C NMR .

- Dynamic effects : Rotameric splitting in Boc-protected amines can complicate H NMR. Variable-temperature NMR or COSY experiments resolve these ambiguities .

- Quantitative H NMR : Integrate tert-butyl protons (9H) to confirm stoichiometry .

What strategies optimize the purification of air-sensitive stannyl intermediates?

Q. Advanced

- Inert atmosphere : Use Schlenk lines or gloveboxes during workup to prevent oxidation .

- Chromatography : Employ flash chromatography with deoxygenated solvents (e.g., hexane/EtOAc) under nitrogen.

- Stabilizers : Add 1–2% triethylamine to eluents to neutralize trace acids that may degrade the stannyl group .

What role does the tert-butyl carbamate group play in stability and derivatization?

Q. Basic

- Stability : The Boc group protects the amine from nucleophilic/electrophilic attacks during subsequent reactions (e.g., metal-catalyzed couplings) .

- Deprotection : Cleavage with TFA or HCl/MeOH yields the free amine for further functionalization (e.g., amidation, alkylation) .

How can X-ray crystallography using SHELX resolve structural ambiguities in thiazole derivatives?

Q. Advanced

- Data collection : High-resolution data (≤1.0 Å) is critical. Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (Sn, S) .

- Twinning analysis : For poorly diffracting crystals, SHELXD identifies pseudo-merohedral twinning and applies HKLF5 corrections .

- Validation : Check R (<5%) and CFOM values in SHELXE to validate phasing .

What are common side reactions during stannyl group introduction, and how are they mitigated?

Q. Advanced

- Homocoupling : Competing Stille coupling of tin reagents. Mitigate by using excess SnCl as a scavenger .

- Oxidation : Tributylstannyl groups oxidize to Sn-O-Sn. Work under strict anhydrous conditions and add radical inhibitors (e.g., BHT) .

Which spectroscopic methods confirm regioselectivity in thiazole substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.